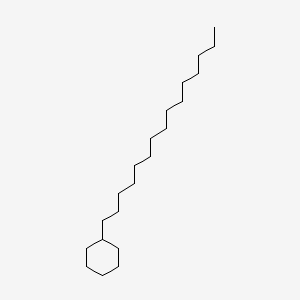

Pentadecylcyclohexane

Description

Contextualization within Cycloalkane and Hydrocarbon Chemistry

Pentadecylcyclohexane is an alkyl-substituted cycloalkane. nih.gov Its structure consists of a six-carbon cyclohexane (B81311) ring bonded to a fifteen-carbon straight-chain alkyl group (a pentadecyl group). nih.gov As a member of the hydrocarbon family, it is composed exclusively of carbon and hydrogen atoms, with the chemical formula C21H42. nist.govepa.gov This composition classifies it as a saturated hydrocarbon, meaning all carbon-carbon bonds are single bonds, resulting in a stable, non-polar molecule.

The molecule combines the properties of both cycloalkanes and long-chain alkanes. The cyclohexane ring provides a compact, cyclic structure, while the long pentadecyl side chain imparts properties typical of waxy, high-molecular-weight alkanes. This dual nature influences its physical properties, such as its melting and boiling points, and its interactions with other molecules. Its systematic IUPAC name is this compound, and it is also known by synonyms such as n-Pentadecylcyclohexane and 1-Cyclohexylpentadecane. cas.orgchemspider.com

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 6006-95-7 nist.govchemspider.com |

| Molecular Formula | C21H42 nist.govepa.gov |

| Molecular Weight | 294.56 g/mol epa.gov |

| Melting Point | 29 °C (84.2 °F) cas.org |

| Boiling Point | 172-174 °C @ 1.3 Torr cas.org |

| Density | 0.823 g/cm³ at 30 °C cas.org |

| IUPAC Name | This compound chemspider.com |

Broad Research Significance across Chemical, Materials, Environmental, and Biological Sciences

The research significance of this compound and related long-chain alkylcyclohexanes stems primarily from their natural occurrence in petroleum and their use as chemical markers in environmental and geochemical studies.

Chemical Sciences: In chemistry, this compound serves as an analytical standard for the identification and quantification of hydrocarbon components in complex mixtures like crude oil. usgs.gov Its well-defined structure and properties make it a useful reference compound in gas chromatography and mass spectrometry. nist.gov Research in hydrocarbon chemistry also investigates the thermal and catalytic behavior of such long-chain alkylcycloalkanes to better understand petroleum refining processes and the synthesis of specialty lubricants.

Materials Science: While not a primary component in advanced materials, long-chain alkylcyclohexanes are relevant to the study of waxes and asphaltenes. The presence of molecules like this compound in crude oil can influence the crystallization of waxes and the aggregation of asphaltenes, which is a critical factor in the flow properties and transportation of heavy crude oils. mdpi.com Understanding these interactions is important for developing flow improvers and pour point depressants in the petroleum industry.

Environmental and Biological Sciences: this compound is part of a homologous series of n-alkylated cyclohexanes commonly found in crude oil and refined products like diesel fuel. usgs.gov These compounds serve as important biomarkers in environmental geochemistry. primescholars.commdpi.com Because their distribution patterns can be characteristic of specific fuel types, they are used in "fingerprinting" techniques to identify the source of petroleum contamination in soil and water. usgs.gov Furthermore, studying the biodegradation of these compounds helps scientists understand the long-term environmental fate of oil spills. For instance, anaerobic microbial degradation has been shown to alter the distribution of alkylcyclohexanes, providing clues about the natural attenuation processes occurring at contaminated sites. usgs.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pentadecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUABQHWFGTOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064081 | |

| Record name | Cyclohexane, pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6006-95-7 | |

| Record name | Pentadecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, pentadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, pentadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHF4E37RWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Pentadecylcyclohexane

Chemical Synthesis Pathways for Pentadecylcyclohexane

The fundamental structure of this compound (C21H42) consists of a cyclohexane (B81311) ring attached to a fifteen-carbon alkyl group. ontosight.ai Its synthesis primarily originates from the catalytic hydrogenation of cardanol (B1251761). Cardanol, a phenolic lipid, is the main component of technical Cashew Nut Shell Liquid (CNSL) obtained after thermal treatment. nih.govmdpi.com

The typical synthesis route involves a multi-step hydrogenation process. Initially, cardanol is hydrogenated to produce 3-pentadecylphenol (B1217947). google.com This step targets the unsaturations present in the C15 side chain of cardanol, which is a mixture of saturated, mono-, di-, and tri-olefinic chains. nih.govgoogle.com Subsequent hydrogenation of the aromatic ring of 3-pentadecylphenol under specific catalytic conditions yields 3-pentadecylcyclohexanol, a key precursor to this compound and its functionalized derivatives. google.commahendrapublications.com

Synthesis of Functionalized this compound Derivatives and Monomers

The functionalization of the this compound structure is key to its utility as a building block for more complex molecules and polymers. These modifications leverage the unique chemical structure of CNSL, a readily available and renewable resource. google.com

Cashew Nut Shell Liquid (CNSL) is a valuable and non-edible renewable resource for the synthesis of bio-based chemicals. mdpi.comresearchgate.net The primary component used is cardanol, which possesses a phenolic hydroxyl group and a long C15 alkyl chain, making it a versatile starting material. mahendrapublications.com

The conversion of CNSL to this compound derivatives is a cornerstone of its valorization. A common pathway begins with the hydrogenation of the crude mixture from CNSL (containing cardanol, cardol, and 2-methylcardol) using a palladium on carbon (Pd/C) catalyst to yield 3-pentadecylcyclohexanone (B8778236). research-nexus.netrsc.orgafricaresearchconnects.com An alternative and widely used route involves the hydrogenation of cardanol to 3-pentadecylcyclohexanol. mahendrapublications.commahendrapublications.com For instance, cardanol can be hydrogenated in a Parr reactor at 160°C under a hydrogen atmosphere with a Nickel catalyst to produce 3-pentadecylcyclohexanol with an 85% yield. mahendrapublications.com This bio-based alcohol serves as a critical intermediate for a wide array of functionalized compounds. mahendrapublications.com

Table 1: Synthesis of 3-Pentadecylcyclohexanol from Cardanol

| Step | Reactant(s) | Catalyst/Reagents | Conditions | Product | Yield | Reference |

| 1 | Cardanol | Ni catalyst, H₂ | 160°C, 125 psi, 27 hours | 3-Pentadecylcyclohexanol | 85% | mahendrapublications.com |

| 2 | 3-Alkylphenols (from CNSL) | Group VIII metal (Ni or Ru) | 175-250°C, 5-15.2 MPa | 3-Alkylcyclohexanols | N/A | google.com |

3-Pentadecylcyclohexanone is a pivotal intermediate synthesized from CNSL-derived precursors. research-nexus.net It is typically produced by the oxidation of 3-pentadecylcyclohexanol. google.comgoogle.com One method involves dissolving 3-pentadecylcyclohexanol in methylene (B1212753) chloride and using TEMPO and periodic acid as oxidizing agents. mahendrapublications.com

Once obtained, 3-pentadecylcyclohexanone can be converted into a variety of valuable chemicals. research-nexus.netafricaresearchconnects.com These include C15 alkylated adipic acid, caprolactam, and caprolactone, which have significant applications in the polymer industry. researchgate.netresearch-nexus.netrsc.orgafricaresearchconnects.com Further derivatization can lead to the synthesis of oximes and lactams. For example, reacting 3-pentadecylcyclohexanone with hydroxylamine (B1172632) hydrochloride produces 3-pentadecyl-cyclohexane oxime in 85% yield. mahendrapublications.com This oxime can then undergo a Beckmann rearrangement using trifluoroacetic acid to yield pentadecyl-azepan-2-one, a lactam, with 93% yield. mahendrapublications.com

Table 2: Derivatization of 3-Pentadecylcyclohexanone

| Precursor | Reagents | Product | Yield | Reference |

| 3-Pentadecylcyclohexanone | Hydroxylamine hydrochloride, NaOH | 3-Pentadecyl-cyclohexane oxime | 85% | mahendrapublications.com |

| 3-Pentadecyl-cyclohexane oxime | Trifluoroacetic acid, Acetonitrile | Pentadecyl-azepan-2-one | 93% | mahendrapublications.com |

The synthesis of bifunctional monomers containing the this compound moiety is crucial for creating novel bio-based polymers with enhanced properties. researchgate.net

Diamines: A partially bio-based aromatic diamine, 1,1-bis(4-aminophenyl)-3-pentadecylcyclohexane (BAC15), has been synthesized from cardanol. ncl.res.inicevirtuallibrary.com The process involves converting cardanol to 3-pentadecylcyclohexanone, which is then reacted with aniline (B41778) in the presence of an acidic catalyst. google.com This diamine is a valuable monomer for producing processable polyimides and polyamides with good solubility and thermal stability. google.comscispace.comresearchgate.netresearchgate.net

Diols: Bifunctional diols have been synthesized by converting cardanol into a mixture of 2-pentadecylhexane-1,6-diol and 3-pentadecylhexane-1,6-diol. nih.gov This three-step process includes hydrogenation of cardanol to the corresponding cyclohexanone (B45756), followed by oxidation and a subsequent hydrogenation step. nih.gov Additionally, novel cardanol-derived dicarboxylic acids, such as 2- and 3-pentadecyl-hexanedioic acid, have been synthesized and used to create polyester (B1180765) diols by reacting them with diols like 1,4-butanediol. mahendrapublications.com

Isocyanates and Cyanate (B1221674) Esters: While the direct synthesis of this compound isocyanates is less commonly detailed, the synthesis of related cyanate ester (CE) monomers is well-documented. rsc.orgresearchgate.net Specifically, 1,1-bis(4-cyanatophenyl) 3-pentadecylcyclohexane has been synthesized and characterized. ncl.res.in These CE monomers, derived from this compound-containing bisphenols, exhibit excellent processability and lower melting points compared to commercial counterparts, making them suitable for high-performance thermosets like polycyanurates. rsc.orgncl.res.in The development of bio-based isocyanates is a growing field, aiming to replace toxic phosgene (B1210022) and petroleum-based feedstocks. rsc.orgscribd.com

Table 3: Examples of Bifunctional Monomers from this compound

| Monomer Type | Specific Compound | Precursor(s) | Application | Reference(s) |

| Aromatic Diamine | 1,1-bis(4-aminophenyl)-3-pentadecylcyclohexane (BAC15) | 3-Pentadecylcyclohexanone, Aniline | Polyimides, Polyamides | google.comncl.res.inicevirtuallibrary.comresearchgate.net |

| Diol | 2- and 3-pentadecylhexane-1,6-diol (isomer mixture) | Cardanol | Green building blocks/monomers | nih.gov |

| Cyanate Ester | 1,1-bis(4-cyanatophenyl) 3-pentadecylcyclohexane | 1,1-bis(4-hydroxyphenyl)-3-pentadecylcyclohexane | Polycyanurate thermosets | rsc.orgncl.res.in |

Advancements in Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of this compound and its derivatives is intrinsically linked to the principles of green chemistry, primarily through its use of CNSL, a renewable, non-food-competing byproduct of the cashew industry. mdpi.comresearchgate.netencyclopedia.pub Research efforts are focused on making the synthetic routes themselves more sustainable.

Key advancements include:

The development of environmentally friendly alternatives to laborious synthesis procedures, such as temperature-controlled selective hydrogenation to transform the aromatic moiety of cardanol. nih.gov

The use of water as a solvent in reactions like the Pd/C-catalyzed reductive amination of crude CNSL to synthesize 3-pentadecylcyclohexylamines, which are used as surfactants. researchgate.netnih.gov

The overarching goal of this research is to replace petroleum-based products with high-value, bio-based chemicals, thereby reducing the environmental footprint of the chemical industry. researchgate.netresearchgate.net The synthesis of these compounds from CNSL provides a pathway to create novel biomass-based chemicals, monomers for green polymers, surfactants, and lubricants. nih.govresearchgate.net

Chemical Reactivity, Transformation Mechanisms, and Kinetics

Pyrolysis Kinetics and Reaction Mechanisms of Long-Chain Alkylcyclohexanes

The thermal decomposition, or pyrolysis, of long-chain alkylcyclohexanes like pentadecylcyclohexane proceeds through a series of complex free-radical reactions. The kinetics and mechanisms of these reactions are significantly influenced by the structure of the molecule, particularly the length of the alkyl side chain.

Free-Radical Reaction Pathways

The pyrolysis of n-alkylcyclohexanes is predominantly governed by a free-radical chain mechanism. acs.orgacs.org The process is initiated by the homolytic cleavage of a carbon-carbon (C-C) or carbon-hydrogen (C-H) bond, forming radical species. scribd.com The stability of the resulting free radicals plays a crucial role in determining the subsequent reaction pathways. dokumen.pub

The primary decomposition pathways for a long-chain n-alkylcyclohexane involve hydrogen abstraction from the alkyl chain followed by β-scission. acs.org This leads to the formation of smaller, more stable molecules. The major products typically observed are cyclohexane (B81311) and a corresponding 1-alkene, or methylenecyclohexane (B74748) and an n-alkane with one less carbon atom than the original alkyl substituent. acs.org

The key steps in the free-radical mechanism include:

Initiation: Homolytic cleavage of a C-C bond in the alkyl chain, which is generally the most facile initiation step due to the lower bond dissociation energy compared to C-C bonds within the cyclohexane ring or C-H bonds.

Hydrogen Abstraction: A radical species abstracts a hydrogen atom from either the cyclohexane ring or the alkyl chain of another molecule, propagating the chain reaction. Abstraction from the alkyl chain is generally favored.

β-Scission: The resulting radical undergoes cleavage of the C-C bond at the beta position to the radical center. This step is crucial for the formation of the major products.

Termination: Two radical species combine to form a stable molecule, terminating the chain reaction.

Influence of Alkyl Chain Length on Global Kinetics and Reaction Path Degeneracy

A kinetic model based on this free-radical mechanism successfully correlates the experimental data for the pyrolysis of a series of n-alkylcyclohexanes with chain lengths from C4 to C18. acs.org This model incorporates the chain-length-dependent reaction path degeneracy for the initiation, β-scission, and hydrogen-abstraction steps. acs.org A sensitivity analysis of this model revealed that the rate constants for initiation, termination, and β-scission leading to a primary radical have the most significant influence on the calculated pyrolysis rate. acs.org

| n-Alkylcyclohexane | Alkyl Chain Length | Experimental Pseudo-First-Order Rate Constant (k, 10⁻⁵ s⁻¹) |

|---|---|---|

| n-Butylcyclohexane | 4 | 2.8 |

| n-Pentylcyclohexane | 5 | 3.4 |

| n-Hexylcyclohexane | 6 | 4.1 |

| n-Heptylcyclohexane | 7 | 4.8 |

| n-Octylcyclohexane | 8 | 5.5 |

| n-Decylcyclohexane | 10 | 6.9 |

| n-Dodecylcyclohexane | 12 | 8.4 |

| n-Hexadecylcyclohexane | 16 | 11.2 |

| n-Octadecylcyclohexane | 18 | 12.6 |

Table 1: Experimental pseudo-first-order rate constants for the pyrolysis of various n-alkylcyclohexanes at 400 °C and an initial concentration of 0.13 mol/L, demonstrating the influence of alkyl chain length on reaction kinetics. acs.orgacs.org

Hydrogenation and Hydrocracking Processes Involving Cycloalkanes

Hydrogenation and hydrocracking are crucial refinery processes used to upgrade hydrocarbon feedstocks. acs.orgresearchgate.net For long-chain alkylcyclohexanes like this compound, these processes involve the addition of hydrogen and the cleavage of C-C bonds, leading to significant structural and compositional changes.

Structural and Compositional Changes during Catalytic Reactions

During catalytic hydrogenation and hydrocracking, this compound can undergo a variety of transformations. acs.org These processes are typically carried out at elevated temperatures and pressures in the presence of a bifunctional catalyst, which possesses both metal sites for hydrogenation/dehydrogenation and acid sites for isomerization and cracking. researchgate.netmdpi.com

The primary reactions include:

Hydrogenation: Saturation of any aromatic rings present in the feedstock. In the case of a model compound like phenyldodecane, this involves the conversion of the aromatic ring to a cyclohexane ring. acs.org

Hydrocracking: Cleavage of C-C bonds, leading to the formation of smaller alkanes and cycloalkanes. This can involve both the cleavage of the long alkyl side chain and the opening of the cyclohexane ring. researchgate.netu-tokyo.ac.jp

Isomerization: Rearrangement of the carbon skeleton, leading to the formation of branched isomers. mdpi.comresearchgate.net

The product distribution is highly dependent on the catalyst properties (e.g., metal type, acidity of the support) and the reaction conditions (temperature, pressure, hydrogen-to-hydrocarbon ratio). researchgate.netresearchgate.net For instance, using a Pt/H-USY zeolite catalyst for the hydroconversion of octylcyclohexane results in a mixture of isomerized products, ring-opened products, and cracked products. researchgate.net

Ring Opening and Carbon-Carbon Bond Fission Mechanisms

The opening of the cyclohexane ring is a key step in the hydrocracking of alkylcyclohexanes. researchgate.net This process, known as hydrogenolysis, involves the cleavage of endocyclic C-C bonds. researchgate.netacs.org The mechanism is complex and influenced by the catalyst and the substitution pattern of the cyclohexane ring.

On metal catalysts like iridium, ring opening is believed to proceed through a series of quasi-equilibrated dehydrogenation steps, forming metallacyclic intermediates. acs.org The cleavage of C-C bonds then occurs at the metal surface. The location of the C-C bond cleavage is influenced by the degree of substitution. For instance, iridium catalysts tend to preferentially cleave unsubstituted C-C bonds. researchgate.net

The fission of C-C bonds can occur through several mechanisms, including:

β-carbon elimination: A metal-alkyl intermediate undergoes fragmentation to form a metal-hydride and an alkene. wikipedia.org

Oxidative addition: A low-valent metal center inserts directly into a C-C bond. wikipedia.org

In the context of hydrocracking over bifunctional catalysts, the reaction often proceeds via a carbocation mechanism on the acidic support. researchgate.netresearchgate.net The alkane is first dehydrogenated on the metal site to form an alkene, which is then protonated on an acid site to form a carbocation. This carbocation can then undergo various reactions, including skeletal isomerization and β-scission (cracking). researchgate.net

Molecular Rearrangements and Isomerization Phenomena

Isomerization is a key reaction that occurs during the processing of long-chain alkylcyclohexanes. researchgate.netlookchem.com These molecular rearrangements can lead to the formation of various structural isomers, including those with branched alkyl chains and those where the ring size has changed.

Polymer Science and Advanced Materials Engineering Utilizing Pentadecylcyclohexane Moieties

Design and Synthesis of Polymers Incorporating Pentadecylcyclohexane

The synthesis of high-performance polymers often faces challenges related to poor solubility and high processing temperatures. The introduction of this compound groups into the polymer backbone is a key design strategy to overcome these limitations. This is typically achieved by first synthesizing monomers containing the this compound structure, which are then polymerized to yield the final functionalized polymer.

Polyimide Synthesis from this compound-Derived Diamines

The synthesis of processable high-performance polyimides has been successfully achieved through the use of diamines containing this compound. A notable example is the synthesis of the partially bio-based aromatic diamine, 1,1-bis(4-aminophenyl)-3-pentadecylcyclohexane (BAC15), derived from cardanol (B1251761). ncl.res.inicevirtuallibrary.comablesci.com This diamine can be polymerized with various aromatic dianhydrides via a one-step high-temperature solution polycondensation to yield a series of polyimides. ncl.res.in

The resulting polyimides exhibit significantly improved solubility in common organic solvents such as chloroform (B151607), dichloromethane, and tetrahydrofuran. researchgate.net This enhanced solubility allows for the casting of transparent, flexible, and tough films from their solutions. researchgate.net The presence of the flexible pentadecyl chains acts as a "packing disruptive" group, which lowers the glass transition temperature (Tg) of the polyimides into a range of 161–254 °C. icevirtuallibrary.comresearchgate.net Despite the lower Tg, these polyimides maintain good thermal stability, with the temperature at 10% weight loss (T10) ranging from 490–515 °C. researchgate.net This wide gap between the glass transition temperature and the decomposition temperature provides a broad processing window, allowing for both solution and melt processing. researchgate.net

| Polyimide Properties based on BAC15 | Value | Reference |

| Inherent Viscosity (dL/g) | 0.33-1.4 | researchgate.net |

| Number Average Molecular Weight ( g/mol ) | 14,700-31,900 | researchgate.net |

| Glass Transition Temperature (Tg) (°C) | 161–254 | icevirtuallibrary.comresearchgate.net |

| 10% Weight Loss Temperature (T10) (°C) | 490–515 | researchgate.net |

| Solubility | Soluble in chloroform, dichloromethane, THF | researchgate.net |

This table presents a summary of the properties of polyimides synthesized from the this compound-derived diamine BAC15.

Polyamide Synthesis with this compound-Containing Monomers

Similar to polyimides, the incorporation of this compound moieties into polyamides enhances their processability. This is achieved by synthesizing monomers, such as aromatic diacids, that contain a pendant pentadecyl chain. researchgate.net These monomers can then be polymerized with commercially available aromatic diamines through phosphorylation polycondensation to create a series of new aromatic polyamides. researchgate.net

The introduction of the pentadecyl side chains, often in conjunction with ether linkages, leads to a notable improvement in the solubility of the polyamides in aprotic polar solvents like N,N-dimethylacetamide (DMAc) and 1-methyl-2-pyrrolidinone (B7775990) (NMP), either at room temperature or with gentle heating. researchgate.net This enhanced solubility facilitates the solution-casting of tough, flexible, and transparent films. researchgate.net The inherent viscosities of these polyamides are typically in the range of 0.45-0.66 dL/g. researchgate.net From a structural standpoint, wide-angle X-ray diffraction studies indicate that these polymers are largely amorphous in nature. researchgate.net

| Property | Observation | Reference |

| Inherent Viscosity | 0.45-0.66 dL/g in DMAc at 30°C | researchgate.net |

| Solubility | Enhanced in N,N-dimethylacetamide and 1-methyl-2-pyrrolidinone | researchgate.net |

| Film-forming ability | Can be solution-cast into tough, flexible, and transparent films | researchgate.net |

| Crystallinity | Essentially amorphous | researchgate.net |

This table summarizes the key properties of aromatic polyamides containing pendant pentadecyl chains.

Polyurethane Formulations utilizing this compound Derivatives

The versatile chemistry of polyurethanes allows for the incorporation of this compound derivatives, often sourced from cardanol, to tailor their properties. Cardanol-derived polyols and diols are valuable building blocks in polyurethane synthesis. mahendrapublications.com The long aliphatic chain from the cardanol structure imparts desirable characteristics such as chemical resistance, hydrolytic stability, and balanced mechanical properties to the resulting polyurethane systems. mahendrapublications.com

Research has demonstrated the synthesis of polyurethanes based on cardanol that exhibit suitable mechanical and thermal properties. researchgate.net Furthermore, the development of cardanol-derived di-carboxylic acids presents opportunities for their use in creating novel polyester (B1180765) and polyamide-type products, and as a partial replacement for other di-carboxylic acids in polyurethane formulations. mahendrapublications.com This approach not only leverages a renewable resource but also offers a pathway to polyurethanes with enhanced hydrophobicity and thermal stability. mahendrapublications.com

Hydrophobically Modified Polymers for Rheological Control

The introduction of hydrophobic this compound groups onto hydrophilic polymer backbones is an effective strategy for controlling the rheological properties of aqueous solutions. A key example is the modification of chitosan, a naturally occurring polysaccharide, with 3-pentadecyl cyclohexane (B81311) carbaldehyde. researchgate.net This modification, even at low molar percentages (2-5 mol%), leads to the formation of hydrophobically modified chitosan. researchgate.net

In aqueous solutions, these modified polymers exhibit aggregation behavior above a critical association concentration (CAC). researchgate.net The hydrophobic this compound moieties associate to form microdomains, leading to the formation of a dynamic polymer network. researchgate.net This network significantly slows down the dynamics of the system, resulting in a notable increase in the apparent viscosity, as well as the storage and loss moduli of the solution. researchgate.net This behavior indicates the potential of these polymers for applications where precise control over the flow properties of aqueous systems is required, such as in injectable hydrogels. researchgate.net

| Modification | Polymer | Effect on Rheology | Reference |

| 3-pentadecyl cyclohexane carbaldehyde | Chitosan | Aggregation above CAC, formation of a dynamic network, increased viscosity and moduli | researchgate.net |

This table highlights the impact of this compound modification on the rheological properties of chitosan.

Structure-Property Relationships in this compound-Functionalized Polymers

The unique chemical structure of the this compound moiety plays a crucial role in defining the macroscopic properties of the polymers into which it is incorporated. The interplay between the long, flexible alkyl chain and the bulky cyclohexyl ring directly influences key characteristics such as processability and solubility.

Impact of Pentadecyl Chains on Polymer Processability and Solubility Characteristics

A primary advantage of incorporating pentadecyl chains into high-performance polymers is the significant improvement in their processability and solubility. In polymers like polyimides and polyamides, which are often difficult to process due to their rigid backbones and strong intermolecular interactions, the pendant pentadecyl chains act as "packing disruptive" groups. icevirtuallibrary.comresearchgate.net This disruption of the polymer chain packing reduces intermolecular forces, leading to several beneficial effects.

Firstly, the solubility of the polymers is greatly enhanced in a range of common organic solvents. researchgate.netresearchgate.net For instance, polyimides with this compound groups become soluble in solvents like chloroform and tetrahydrofuran, which is uncharacteristic for conventional aromatic polyimides. researchgate.net This enhanced solubility allows for easier processing, such as solution casting of films and coatings.

Secondly, the disruption of chain packing leads to a lowering of the glass transition temperature (Tg). researchgate.netresearchgate.net This "internal plasticization" effect makes the polymers more flexible and easier to process at lower temperatures, broadening their processing window. researchgate.net For example, poly(arylene ether)s containing pentadecyl chains exhibit Tg values in the range of 35-60 °C, which is considerably lower than their unmodified counterparts. researchgate.net

In the context of conjugated polymers, the length of the alkyl side chain, including pentadecyl, has a direct impact on solubility. rsc.orgrsc.org Longer side chains generally lead to higher solubility, which can influence the formation of different semi-crystalline phases and, consequently, the material's electronic properties. rsc.orgrsc.org While increased solubility is generally beneficial for processing, it can also affect the molecular weight of the resulting polymer, as seen in some long side-chain DPP polymers where higher solubility can lead to a reduction in the number average molecular weight. rsc.org

| Polymer Type | Effect of Pentadecyl Chain | Underlying Mechanism | Reference |

| Polyimides | Enhanced solubility, lower Tg | Packing disruption | icevirtuallibrary.comresearchgate.net |

| Polyamides | Enhanced solubility | Packing disruption | researchgate.net |

| Poly(arylene ether)s | Lower Tg | Internal plasticization | researchgate.netresearchgate.net |

| Conjugated Polymers | Higher solubility | Increased free volume | rsc.orgrsc.org |

This table outlines the impact of pentadecyl chains on the processability and solubility of various polymer systems.

Modulation of Thermal Transitions and Stability in Polymer Systems

The introduction of the this compound group into polymer structures serves as a method of "internal plasticization," significantly influencing their thermal behavior. dntb.gov.ua This aliphatic side chain increases the free volume between polymer chains, which facilitates segmental motion and consequently lowers the glass transition temperature (Tg). dntb.gov.uaresearchgate.net

In poly(ether ether ketone)s (PEEKs) and poly(ether ether ketone ketone)s (PEKKs), the presence of pendant this compound chains led to a substantial decrease in Tg, with values recorded in the range of 68–78°C. dntb.gov.ua Similarly, for cyanate (B1221674) ester resins, a thermoset based on 1,1-bis(4-cyanatophenyl) 3-pentadecylcyclohexane exhibited a Tg of 160°C, which is dramatically lower than the 288°C and 302°C observed for a commercial counterpart and a non-substituted cyclohexyl version, respectively. ncl.res.inresearchgate.net This demonstrates the potent effect of the pentadecyl group in enhancing processability by lowering transition temperatures. ncl.res.inrsc.org

Table 1: Thermal Properties of Polymers Containing this compound Moieties

| Polymer System | Specific Compound/Monomer | Glass Transition Temperature (Tg) | Thermal Stability (T10*) | Reference |

|---|---|---|---|---|

| Poly(ether ether ketone)s (PEEKs) / Poly(ether ether ketone ketone)s (PEKKs) | Based on 1,1-bis(4-hydroxyphenyl)-3-pentadecyl cyclohexane | 68 - 78 °C | 416 - 459 °C | dntb.gov.ua |

| Cyanate Ester Resin | Cured 1,1-bis(4-cyanatophenyl) 3-pentadecylcyclohexane | 160 °C | Lower than non-substituted versions | ncl.res.inresearchgate.net |

| Polyimides | Based on 1,1-bis(4-aminophenyl)-3-pentadecylcyclohexane (BAC15) | 161 - 254 °C | Good | scispace.com |

| Polyimides | Based on 4-pentadecylbenzene-1,3-diamine | 292 - 338 °C | Good | researchgate.net |

*T10: Temperature at 10% weight loss.

Mechanical Property Enhancements and Film-Forming Characteristics

A significant advantage conferred by the this compound moiety is the improved processability and solubility of otherwise rigid polymers, enabling the formation of high-quality films. dntb.gov.uaresearchgate.net Aromatic polyamides, polyimides, and poly(ether ether ketone)s containing this group have been successfully solution-cast into films that are consistently described as tough, flexible, and transparent. dntb.gov.uaresearchgate.netresearchgate.net

The mechanical properties of these films demonstrate the successful combination of the inherent strength of the polymer backbone with the flexibility imparted by the aliphatic side chain. For example, polyimide films derived from a diamine with a this compound substituent exhibited impressive mechanical performance, with tensile strengths in the range of 85–107 MPa, a tensile modulus between 1.7 and 2.8 GPa, and an elongation at break of 4–7%. researchgate.net

While the internal plasticization effect lowers the glass transition temperature, it can also impact mechanical stiffness at elevated temperatures. In cured cyanate ester resins, the version containing the this compound group showed a lower storage modulus (1.07 x 10⁹ Pa) compared to its non-substituted analog (1.59 x 10⁹ Pa) and a commercial standard (1.39 x 10⁹ Pa). ncl.res.inresearchgate.net This trade-off between processability, flexibility, and thermomechanical stiffness is a key consideration in designing materials for specific applications. Furthermore, wide-angle X-ray diffraction studies often reveal that these polymers are largely amorphous, a result of the bulky side chain disrupting regular polymer packing. dntb.gov.uaresearchgate.net

Table 2: Mechanical Properties of Polymers Containing this compound Moieties

| Polymer System | Film Characteristics | Tensile Strength | Tensile Modulus | Elongation at Break | Storage Modulus | Reference |

|---|---|---|---|---|---|---|

| Aromatic Polyamides | Tough, flexible, transparent | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Polyimides | Flexible, tough, transparent | 85 - 107 MPa | 1.7 - 2.8 GPa | 4 - 7 % | Not specified | researchgate.net |

| Poly(ether ether ketone)s | Tough, transparent, flexible | Not specified | Not specified | Not specified | Not specified | dntb.gov.ua |

| Cyanate Ester Resin (cured) | Not applicable (thermoset) | Not applicable | Not applicable | Not applicable | 1.07 x 10⁹ Pa | ncl.res.inresearchgate.net |

Functional Materials Applications of this compound-Based Systems

The unique combination of a bulky, hydrophobic aliphatic tail and a functionalizable cyclohexyl ring makes this compound a valuable building block for a variety of functional materials.

Surfactant Design and Interfacial Activity of this compound Derivatives

Derivatives of this compound have been successfully employed as the hydrophobic component in surfactant design. mdpi.com These are often synthesized from Cashew Nut Shell Liquid (CNSL), a renewable resource. mdpi.comresearchgate.net By attaching hydrophilic head groups to the this compound tail, amphiphilic molecules with significant interfacial activity are created. ontosight.ai Research has highlighted ionic surfactants featuring a 5-pentadecylcyclohexane hydrophobic tail. mdpi.comresearchgate.net A key finding is that these surfactants exhibit a lower critical micelle concentration (CMC) compared to related surfactants derived from cardanol that retain an aromatic group, indicating higher efficiency and a stronger tendency to form micelles and reduce surface tension at lower concentrations. mdpi.com

Development of Liquid Crystal Alignment Layers

Liquid crystal alignment layers are critical components in liquid crystal displays (LCDs), responsible for orienting the liquid crystal molecules in a uniform direction in the absence of an electric field. wikipedia.orgdakenchem.com This alignment is typically achieved by coating the display's glass substrate with a thin polymer film, often a polyimide, which is then mechanically rubbed. wikipedia.orgru.nl The surface energy and morphology of this polymer layer are crucial for controlling the liquid crystal orientation. spie.org

A partially biobased aromatic diamine, 1,1-bis(4-aminophenyl)-3-pentadecylcyclohexane (BAC15), has been synthesized from cardanol specifically for application as a liquid crystal alignment layer. icevirtuallibrary.com The incorporation of the bulky, non-polar this compound group into the polyimide backbone is intended to modify the polymer film's surface properties. spie.orgicevirtuallibrary.com Such modifications can influence the pretilt angle of the liquid crystals, which is a critical parameter for the performance, response time, and viewing angle of the display. spie.org

Self-Assembly into Micellar Structures and Supramolecular Architectures

The strong hydrophobicity of the this compound group makes it an excellent "sticker" for inducing self-assembly in aqueous solutions. researchgate.netacs.org This has been demonstrated through the synthesis of hydrophobically end-capped poly(ethylene oxide)s (PEOs) using 1-isocyanato-3-pentadecylcyclohexane as the capping agent. researchgate.netncl.res.in In water, these amphiphilic polymers spontaneously self-associate to form core-shell micellar structures, with the this compound groups forming the hydrophobic core and the PEO chains forming the hydrophilic corona. researchgate.net

Neutron scattering studies have provided detailed insights into these micelles. researchgate.net The aggregation number—the number of polymer chains per micelle—is dependent on the length of the PEO chain. For PEOs end-capped with this compound, the aggregation number was found to decrease from 25 to 17 as the molecular weight of the PEO block increased from 10,000 to 20,000 g/mol . researchgate.net At higher concentrations, these individual micelles can act as building blocks for larger supramolecular structures. researchgate.netnih.gov They can form open, transient networks, leading to a significant increase in viscosity and a sol-gel transition, a process that follows the principles of percolation theory. researchgate.net This ability to form robust, self-assembled hydrogels based on strong hydrophobic interactions makes these materials promising for applications requiring soft materials with high mechanical stability. acs.orgnih.gov

Environmental Occurrence, Fate, and Biogeochemical Cycling

Natural Occurrence and Geochemical Significance of Long-Chain Alkylcyclohexanes

Long-chain alkylcyclohexanes, including pentadecylcyclohexane, are integral components of fossil fuels, and their distribution provides valuable information for geochemical analysis.

Homologous series of n-alkylcyclohexanes are commonly found in crude oil and refinery products such as diesel fuel. usgs.gov These compounds are considered ubiquitous in crude oils. researchgate.net Analysis of various crude oils and sedimentary rocks reveals the presence of these long-chain hydrocarbons. For instance, a study of a coal-bed wax identified alkylcyclohexanes as major components. researchgate.net Their presence in such geological materials underscores their stability over geological timescales and their utility as molecular markers. The distribution of n-alkylcyclohexanes, typically ranging from C11 to C25, can serve as a fingerprint to characterize different types of petroleum products. researchgate.net

Table 1: Detection of Long-Chain Alkylcyclohexanes in Geochemical Samples

| Sample Type | Compound Class | Carbon Number Range | Geochemical Significance |

|---|---|---|---|

| Crude Oil | n-Alkylcyclohexanes | C11-C25+ | Fingerprinting petroleum products |

| Coal-Bed Wax | Alkylcyclohexanes | Not specified | Indicates fatty acid precursors |

| Diesel Fuel | n-Alkylcyclohexanes | C10-C25 | Component of refinery products |

The origin of long-chain alkylcyclohexanes in geological materials is believed to be linked to biological precursors, primarily fatty acids. researchgate.net The proposed biogeochemical pathway involves the cyclization and subsequent aromatization of straight-chain fatty acids. This process is thought to occur in the subsurface under specific geological conditions. The structural relationship between n-alkanes, alkylcyclohexanes, and alkylbenzenes in coal-bed wax suggests a common origin from fatty acid precursors. researchgate.net The initial step is the formation of a cyclic fatty acid, which then undergoes further diagenetic alteration to form the stable alkylcyclohexane structure.

Environmental Emissions and Atmospheric Presence of this compound

Beyond its natural geological reservoirs, this compound is introduced into the environment through anthropogenic activities, primarily from the combustion of fossil fuels.

This compound has been identified as an organic molecular marker in atmospheric fine particulate matter (PM2.5), which consists of particles with an aerodynamic diameter of 2.5 micrometers or less. koreascience.krnih.govnih.gov These fine particles are a major component of air pollution and can have significant impacts on human health and the environment. Studies analyzing the chemical composition of PM2.5 have detected this compound, among other organic compounds, indicating its release into the atmosphere from various sources.

Table 2: Measured Concentrations of this compound in PM2.5

| Location | Study | Average Concentration (ng/m³) |

|---|---|---|

| St. Louis, USA | Bae & Schauer, 2009 | 0.26 |

| Denver, USA | Dutton et al., 2009 | 0.16 |

Data presented represents the mean concentration observed during the respective study periods.

Diesel engines are a significant source of this compound in the environment. researchgate.nettandfonline.comacs.org The analysis of both diesel fuel and the particulate matter emitted from diesel engines has confirmed the presence of a series of saturated cycloalkanes, including this compound. researchgate.netcdc.gov Although it may be present in diesel fuel, its concentration can be altered during the combustion process. Studies have quantified the emission rates of this compound from medium-duty diesel trucks, highlighting its direct release into the atmosphere from mobile sources. acs.org

Table 3: this compound in Diesel Fuel and Emissions

| Sample | Study | Concentration/Emission Rate |

|---|---|---|

| No. 2 Diesel Fuel | Chi et al., 2007 | Not Detected |

| Diesel Particulate Matter | Chi et al., 2007 | 6.79 µg/g |

| Medium Duty Diesel Truck Emissions | Schauer et al., 1999 | 12.8 µg/km |

Biodegradation Pathways and Microbial Ecology of Alkylcyclohexanes

Microorganisms play a crucial role in the environmental fate of alkylcyclohexanes by breaking down these compounds. Several bacteria have been identified that can degrade long-chain n-alkylcyclohexanes. researchgate.netnih.gov The primary mechanism for the aerobic biodegradation of the alkyl side chain is β-oxidation. researchgate.netnih.gov This process involves the sequential removal of two-carbon units from the fatty acid chain.

The degradation of n-alkylcyclohexanes is often initiated by the oxidation of the terminal methyl group of the alkyl side chain to a carboxylic group. nih.gov This is followed by the classical β-oxidation pathway. For example, the marine bacterium Alcanivorax sp. strain MBIC 4326 has been shown to degrade long-chain n-alkylcyclohexanes. researchgate.netnih.gov In this bacterium, the degradation of the alkyl side chain proceeds via β-oxidation, leading to the formation of intermediates such as cyclohexanecarboxylic acid. nih.gov This intermediate is then further transformed into benzoic acid. nih.gov The ability of various microorganisms, including bacteria and fungi, to degrade these compounds is a key process in the natural attenuation of petroleum hydrocarbon contamination in the environment. nih.gov

Microbial Degradation Mechanisms (e.g., β-oxidation of Alkyl Side Chains)

The microbial degradation of this compound, a saturated hydrocarbon consisting of a cyclohexane (B81311) ring with a fifteen-carbon alkyl side chain, is a critical process in its environmental fate. The primary mechanism for the breakdown of the long n-alkyl side chain is through β-oxidation. This biochemical pathway involves the sequential removal of two-carbon units from the fatty acid chain, a process well-documented for various n-alkylcyclohexanes.

The degradation process is typically initiated by the terminal oxidation of the pentadecyl side chain. A monooxygenase enzyme introduces a hydroxyl group at the terminal methyl group, which is subsequently oxidized to a carboxylic acid, forming cyclohexylpentadecanoic acid. This long-chain fatty acid then enters the β-oxidation cycle. Each cycle of β-oxidation shortens the alkyl chain by two carbons, producing acetyl-CoA, which can then be utilized by the microorganism for energy and biomass production. This process continues until the alkyl chain is significantly shortened, leading to the formation of key intermediates.

While β-oxidation is the major metabolic route, some studies on the degradation of other n-alkylcyclohexanes have suggested the potential for simultaneous α- and β-oxidation to occur. However, for long-chain n-alkylcyclohexanes like this compound, β-oxidation is considered the principal degradation pathway for the alkyl side chain.

Identification of Key Biodegradation Intermediates (e.g., Cyclohexanecarboxylic Acid)

The microbial breakdown of this compound yields several key intermediates as the long alkyl side chain is degraded. Through the process of β-oxidation, the fifteen-carbon chain is incrementally shortened, leading to the formation of cyclohexanecarboxylic acid and cyclohexaneacetic acid. These compounds have been identified as significant metabolites in the degradation of various n-alkylcyclohexanes with long side chains, such as n-undecylcyclohexane and n-dodecylcyclohexane, and are thus expected key intermediates in the biodegradation of this compound. nih.gov

Cyclohexanecarboxylic acid is a particularly important intermediate. Further microbial action can lead to the dehydrogenation of this compound to form 1-cyclohexene-1-carboxylic acid. nih.gov This intermediate can then undergo aromatization to produce benzoic acid, which can be further mineralized through central metabolic pathways. nih.gov The identification of these intermediates provides a clear pathway for the complete biodegradation of the cyclohexane ring following the shortening of the alkyl side chain.

The following table summarizes the key intermediates identified in the biodegradation of long-chain n-alkylcyclohexanes, which are relevant to the degradation pathway of this compound.

| Intermediate Compound | Precursor Compound(s) | Subsequent Transformation(s) | Key Degradation Step |

|---|---|---|---|

| Cyclohexylpentadecanoic acid | This compound | Enters β-oxidation | Initial oxidation of the alkyl side chain |

| Cyclohexaneacetic acid | Longer-chain cyclohexylalkanoic acids | Further β-oxidation | β-oxidation of the alkyl side chain |

| Cyclohexanecarboxylic acid | Cyclohexaneacetic acid and other shorter-chain cyclohexylalkanoic acids | Dehydrogenation to 1-cyclohexene-1-carboxylic acid | Final stages of β-oxidation of the alkyl side chain |

| 1-Cyclohexene-1-carboxylic acid | Cyclohexanecarboxylic acid | Aromatization to Benzoic acid | Initiation of ring degradation |

| Benzoic acid | 1-Cyclohexene-1-carboxylic acid | Ring cleavage and entry into central metabolism | Aromatization of the cyclohexane ring |

Role of Specific Microorganisms in this compound Biodegradation

Several genera of microorganisms have been identified as key players in the degradation of n-alkylcyclohexanes, and by extension, are likely responsible for the biodegradation of this compound in the environment. Notable among these are bacteria from the genera Alcanivorax and Rhodococcus.

Alcanivorax species, such as Alcanivorax sp. strain MBIC 4326, have been shown to effectively degrade long-chain n-alkylcyclohexanes. nih.gov These marine bacteria are known for their ability to utilize hydrocarbons as a primary source of carbon and energy, particularly in oil-contaminated marine environments. Their metabolic machinery is well-suited for the β-oxidation of long alkyl side chains.

Rhodococcus species are also prominent degraders of cyclic alkanes. For instance, Rhodococcus sp. NDKK48 has been observed to degrade dodecylcyclohexane, utilizing both a ring oxidation pathway and an alkyl side chain oxidation pathway. The versatility of Rhodococcus makes them significant contributors to the bioremediation of hydrocarbon-contaminated soils and sediments.

The table below highlights the microorganisms known to be involved in the degradation of long-chain n-alkylcyclohexanes.

| Microorganism Genus/Species | Environment | Known Degradation Capabilities |

|---|---|---|

| Alcanivorax sp. | Marine | Degradation of long-chain n-alkylcyclohexanes via β-oxidation of the alkyl side chain. |

| Rhodococcus sp. | Soil, Marine | Degradation of n-alkylcyclohexanes through both side chain and ring oxidation pathways. |

| Sulfate-reducing bacteria | Anaerobic marine sediments | Anaerobic degradation of the cyclohexane ring. |

Assessment of Biodegradation Efficiency in Environmental Contexts

The efficiency of this compound biodegradation in natural environments is influenced by a variety of factors, including the presence of suitable microbial communities, nutrient availability, temperature, and the physical state of the substrate. Generally, n-alkylcyclohexanes are considered to be more resistant to biodegradation than their n-alkane counterparts.

In the context of oil spills, studies have shown that the degradation of n-alkylcyclohexanes proceeds more slowly than that of n-alkanes. Field observations of diesel and crude oil spills have revealed a consistent pattern of n-alkylcyclohexane degradation characterized by the preferential loss of higher molecular weight homologs over time. This suggests that this compound, being a long-chain n-alkylcyclohexane, would be among the more slowly degraded compounds within this class.

Quantitative data on the precise biodegradation rates of this compound are scarce. However, studies on crude oil contaminated sites have indicated that less than 50% of n-alkanes may be lost over a two-year period, implying an even slower degradation timeline for more recalcitrant compounds like n-alkylcyclohexanes. The half-life of such compounds in soil and sediment can be on the order of years, particularly under anaerobic conditions or in nutrient-limited environments.

The following table provides a qualitative and semi-quantitative assessment of the biodegradation efficiency of long-chain n-alkylcyclohexanes based on available research.

| Environmental Context | Relative Biodegradation Rate | Observed Degradation Patterns | Influencing Factors |

|---|---|---|---|

| Oil-Contaminated Marine Water (Aerobic) | Slower than n-alkanes | Preferential degradation of higher molecular weight n-alkylcyclohexanes. | Presence of hydrocarbon-degrading bacteria (e.g., Alcanivorax), nutrient availability (N, P), temperature. |

| Contaminated Soil (Aerobic) | Slow | Similar to marine environments, with potential for longer persistence. | Soil moisture, pH, organic matter content, microbial community composition (e.g., Rhodococcus). |

| Anaerobic Sediments | Very Slow | Degradation is possible but significantly slower than in aerobic environments. | Presence of anaerobic degraders (e.g., sulfate-reducing bacteria), availability of alternative electron acceptors. |

Advanced Analytical and Computational Methodologies in Pentadecylcyclohexane Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Pentadecylcyclohexane from complex matrices and determining its concentration. These techniques are crucial for understanding its distribution in environmental and industrial samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Speciation and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. wordpress.com In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. scispace.comscispace.com

The analysis of crude oil and its refined products often reveals the presence of a series of alkylated cyclohexanes, including this compound. researchgate.net The retention time of this compound in a GC system is dependent on the column specifications and temperature programming. For a typical non-polar column, it will elute after shorter-chain alkylcyclohexanes and before longer-chain analogues.

The mass spectrum of this compound, following electron ionization, is characterized by a molecular ion peak ([M]+) and a pattern of fragment ions. The fragmentation of cyclic alkanes is often initiated by the loss of the alkyl side chain or fragmentation of the ring itself. whitman.edulibretexts.org The stability of the cyclohexane (B81311) ring can lead to a more prominent molecular ion compared to its linear alkane equivalent. whitman.edu Common fragmentation patterns for alkylcyclohexanes involve the loss of alkyl radicals.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C21H42 |

| Molecular Weight | 294.56 g/mol |

| Molecular Ion (M+) | m/z 294 |

| Key Fragment Ions | m/z 83 (cyclohexyl cation), loss of C15H31; m/z 82, loss of C15H32; ions from fragmentation of the pentadecyl chain. |

| Base Peak | Likely a fragment resulting from the cleavage of the C-C bond between the ring and the chain or within the chain. |

This table is based on general fragmentation patterns of long-chain alkylcyclohexanes and may vary based on specific instrument conditions.

Applications in Environmental Monitoring and Source Apportionment

This compound, as a component of petroleum, can be an important marker in environmental monitoring for detecting and tracing contamination from oil spills and industrial discharges. researchgate.netusgs.gov The presence and concentration of this compound and other related alkylcyclohexanes in soil, water, and sediment samples can help in identifying the source of pollution. mdpi.comresearchgate.net

Source apportionment studies utilize the unique chemical fingerprints of different petroleum products. researchgate.net The distribution pattern of n-alkylcyclohexanes, including this compound, can differ between various types of crude oils and refined fuels. usgs.gov By analyzing the relative abundance of these compounds, it is possible to link an environmental sample to a specific source of contamination. For instance, the degradation of petroleum products in the environment can alter the distribution of alkylcyclohexanes, and these changes can provide insights into the age and weathering of a spill. usgs.gov

Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for studying its behavior in chemical reactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characteristic of a saturated hydrocarbon. Key absorption bands are associated with the stretching and bending vibrations of C-H and C-C bonds. nih.govresearchgate.net

The spectrum will be dominated by strong C-H stretching vibrations in the 2850-2960 cm-1 region, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) groups in both the cyclohexane ring and the pentadecyl chain. nih.gov C-H bending vibrations for methylene and methyl groups are expected to appear around 1465 cm-1 and 1375 cm-1, respectively. The absence of peaks in the regions associated with double or triple bonds and hydroxyl or carbonyl groups confirms the saturated and non-functionalized nature of the molecule.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm-1) | Vibration Type | Functional Group |

|---|---|---|

| 2925 - 2960 | Asymmetric C-H Stretch | -CH3 and -CH2- |

| 2850 - 2870 | Symmetric C-H Stretch | -CH3 and -CH2- |

| 1465 | C-H Scissoring (Bending) | -CH2- |

| 1375 | C-H Bending | -CH3 |

This table presents typical ranges for alkane and cycloalkane vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms. pitt.edu

In the 1H-NMR spectrum of this compound, the signals will be located in the upfield region (typically 0.8-2.0 ppm), which is characteristic of protons in saturated aliphatic systems. libretexts.org The protons on the terminal methyl group of the pentadecyl chain will appear as a triplet around 0.8-0.9 ppm. The numerous methylene protons of the long alkyl chain and the cyclohexane ring will produce a complex, overlapping multiplet in the 1.2-1.8 ppm range.

The 13C-NMR spectrum provides information on the different carbon environments in the molecule. bhu.ac.inoregonstate.edu The terminal methyl carbon of the pentadecyl chain is expected to resonate at a distinct chemical shift (around 14 ppm). The methylene carbons of the chain and the cyclohexane ring will appear in a range from approximately 22 to 40 ppm. The specific chemical shifts of the cyclohexane carbons will depend on their position relative to the pentadecyl substituent.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to resolve the overlapping signals in the 1D spectra and to establish the connectivity between protons and carbons, thus confirming the structure of this compound.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 1H | ~0.8-0.9 | Triplet (terminal -CH3) |

| ~1.2-1.8 | Multiplet (-CH2- and -CH- groups) | |

| 13C | ~14 | Terminal -CH3 |

These are approximate chemical shift ranges based on similar long-chain alkylcyclohexanes.

Calorimetric Approaches for Phase Behavior and Solubility Investigations

Calorimetric methods are fundamental in characterizing the thermodynamic properties of materials, providing crucial data on phase transitions and solubility. For this compound, these techniques offer a window into its behavior in various systems.

Differential Scanning Calorimetry (DSC) for Solubility Determination and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. DSC is particularly valuable for determining the phase behavior of compounds like this compound.

In a typical DSC experiment, a sample of this compound and a reference are heated or cooled at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This allows for the precise determination of temperatures and enthalpies of phase transitions. For this compound, the key transition is its melting from a solid to a liquid state. The NIST Chemistry WebBook provides a melting point of 298.2 K and an enthalpy of fusion (ΔfusH) of 58.7 kJ/mol, a value determined by DSC. This enthalpy of fusion is a critical parameter for understanding the energy required to break the crystal lattice structure.

Furthermore, DSC is an effective method for determining the solubility of compounds like cycloalkanes in various solvents. The technique can be used to construct phase diagrams for binary mixtures. For instance, research has been conducted on the phase diagrams of binary mixtures of alkylcyclohexanes, such as this compound with Nonadecylcyclohexane (B1266053), using DSC. These studies compare experimentally measured liquidus curves with those calculated using ideal solution theory, helping to characterize the system, for example, as a eutectic system. Under specific cooling conditions, DSC can also identify the formation of metastable phases in such mixtures.

Table 1: Thermodynamic Properties of this compound Determined by DSC

| Property | Value | Unit |

| Melting Point (Tfus) | 298.2 | K |

| Enthalpy of Fusion (ΔfusH) | 58.7 | kJ/mol |

Data sourced from the NIST Chemistry WebBook, citing Young and Schall (2001).

Thermodynamic Analysis of Dissolution Processes

The data obtained from DSC, particularly the melting point and enthalpy of fusion, are fundamental for the thermodynamic analysis of the dissolution of this compound in a solvent. The dissolution process can be described by thermodynamic principles, and the ideal solubility of a solute can be estimated using the van't Hoff equation.

The standard Gibbs energy of dissolution (ΔG°), standard enthalpy of dissolution (ΔH°), and standard entropy of dissolution (ΔS°) are key parameters that describe the spontaneity and energetics of the dissolution process. These parameters provide insight into whether a dissolution process is endothermic or exothermic and whether it is enthalpy- or entropy-driven.

Rheological Characterization of this compound-Modified Polymeric Systems

Rheology is the study of the flow and deformation of matter, and it is a critical tool for characterizing the properties of polymeric materials. When a compound like this compound is incorporated into a polymer matrix, it can significantly alter the rheological behavior of the system. Such modifications are important in applications where the flow properties of the polymer need to be tailored, such as in processing or for use as plasticizers.

Rheological characterization of such a modified system would typically involve a suite of techniques:

Capillary Rheometry: This would be used to measure the viscosity of the polymer melt as a function of shear rate, providing insight into the processability of the this compound-modified polymer.

Rotational Rheometry: This technique can be used in oscillatory mode to determine the viscoelastic properties of the material, such as the storage modulus (G') and the loss modulus (G''). These parameters provide information on the elastic and viscous response of the material, respectively, and can reveal changes in the polymer network and chain entanglements due to the presence of this compound.

Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of materials as a function of time, temperature, and frequency. For a this compound-modified polymer, DMA could be used to determine the glass transition temperature and to understand how the additive affects the damping properties of the material.

By studying these rheological properties, researchers can understand how this compound influences the molecular dynamics and bulk properties of the polymer, which is essential for designing materials with specific performance characteristics.

Computational Chemistry for Mechanistic Insights and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the investigation of molecular structures, properties, and reaction mechanisms at a level of detail that is often inaccessible to experimental methods alone. For a molecule like this compound, computational techniques can provide profound insights into its behavior.

Quantum-chemical methods, such as Density Functional Theory (DFT), can be employed to calculate a wide range of properties for alkyl-cyclohexanes. These calculations can predict:

Thermochemical Data: Enthalpies of formation and vaporization can be calculated and validated against experimental data. This is crucial for understanding the energetics of reactions involving these compounds, such as their potential use as liquid organic hydrogen carriers.

Conformational Analysis: The cyclohexane ring can exist in several conformations, with the chair form being the most stable. Computational models can accurately predict the geometries and relative energies of different conformers of this compound, including the orientation of the long pentadecyl chain (axial vs. equatorial).

Reaction Kinetics: For reactions involving alkylcyclohexanes, such as intramolecular hydrogen migration in radical species, computational methods can be used to calculate reaction barriers and rate constants. This provides a detailed understanding of the reaction mechanism and can be used to develop kinetic models for complex processes like combustion.

For example, theoretical studies on the kinetics of H-migration reactions in normal-alkyl cyclohexanes have been performed to calculate high-pressure limit rate constants, which are essential for developing accurate combustion models. While these studies may not have focused specifically on this compound, the methodologies are directly applicable. By applying these computational tools, researchers can gain a fundamental understanding of the structure-property relationships of this compound, enabling the prediction of its behavior in various chemical environments and guiding the design of new applications.

Future Research Directions and Interdisciplinary Outlook

Innovations in Sustainable Synthesis and Green Chemistry for Pentadecylcyclohexane Production

The shift towards environmentally benign chemical processes has spurred research into sustainable methods for producing this compound and its precursors. A significant area of innovation lies in the utilization of biomass as a renewable feedstock, moving away from traditional petroleum-based synthesis routes. researchgate.net

A key advancement is the use of Cashew Nut Shell Liquid (CNSL), a readily available and non-edible bio-resource, for the synthesis of this compound precursors. research-nexus.netnih.gov CNSL is primarily composed of anacardic acid, cardanol (B1251761), cardol, and methyl cardol. nih.gov Cardanol, in particular, can be used to synthesize 1,1-bis(4-aminophenyl)-3-pentadecylcyclohexane, a partially bio-based aromatic diamine. icevirtuallibrary.comscispace.com Research has demonstrated the synthesis of 3-Pentadecylcyclohexanone (B8778236) from a crude mixture of CNSL components through hydrogenation over a palladium on carbon (Pd/C) catalyst at elevated temperatures. research-nexus.netafricaresearchconnects.com This alkylated cyclohexanone (B45756) serves as a direct intermediate for producing this compound and other valuable compounds. research-nexus.net

Further research is focused on optimizing these biomass conversion pathways. This includes the development of more efficient and selective catalysts to improve reaction yields and reduce energy consumption. kaust.edu.sa General strategies for producing long-chain alkylcyclohexanes from biomass-derived platform molecules, such as furfural, are also being explored through methods like Robinson annulation. acs.orgacs.org The goal is to develop integrated biorefinery concepts where this compound production is part of a larger value chain utilizing all components of the biomass feedstock.

Table 1: Selected Sustainable Synthesis Routes and Precursors

| Precursor/Feedstock | Key Process | Resulting Compound/Intermediate | Catalyst Example | Reference |

|---|---|---|---|---|

| Cardanol (from CNSL) | Synthesis of Aromatic Diamine | 1,1-bis(4-aminophenyl)-3-pentadecylcyclohexane | --- | icevirtuallibrary.comscispace.com |

| Crude CNSL (Cardanol, Cardol, etc.) | Hydrogenation | 3-Pentadecylcyclohexanone | Palladium on Carbon (Pd/C) | research-nexus.netafricaresearchconnects.com |

Development of Novel High-Performance Materials with Tailored Properties

The long alkyl chain and the stable cycloaliphatic ring of this compound make it and its derivatives attractive building blocks for high-performance materials. ontosight.airesearchgate.net Research in this area is focused on creating polymers and other materials with enhanced thermal, mechanical, and processing characteristics.

One promising application is in the development of partially bio-based polyimides (PIs). researchgate.net By incorporating diamines derived from this compound, such as 1,1-bis(4-aminophenyl)-3-pentadecylcyclohexane, researchers have synthesized PIs that are soluble in common organic solvents while maintaining high thermal stability. researchgate.netresearchgate.net These materials exhibit glass transition temperatures (Tg) in the range of 160–250°C and 10% mass loss temperatures (Td10) above 500°C, making them suitable for demanding applications in electronics and aerospace. researchgate.net

Similarly, this compound derivatives are being used to create novel cyanate (B1221674) esters. Compounds like 1,1-bis(4-cyanatophenyl) 3-pentadecylcyclohexane have shown improved processability, with lower melting points and cure onsets compared to their commercial, non-substituted counterparts. rsc.org The long pentadecyl chain can act as a plasticizer, enhancing the flexibility of polymer chains without compromising thermal properties. researchgate.net Future work will likely involve fine-tuning the structure of these derivatives to achieve a precise balance of properties for specific applications, such as advanced composites, adhesives, and coatings. ontosight.airesearchgate.net

Table 2: Properties of High-Performance Materials Derived from this compound

| Material Type | Derivative Used | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Polyimides (PIs) | 1,1-bis(4-aminophenyl)-3-pentadecylcyclohexane | Soluble in organic solvents, Tg: 160–250°C, Td10: >500°C | Advanced electronics, aerospace components | researchgate.net |

Comprehensive Environmental Impact Assessment and Remediation Strategies

As the production and use of this compound are projected to increase, a thorough understanding of its environmental fate and impact is critical. ontosight.ai Research in this area is focused on its biodegradability, potential ecotoxicity, and the development of effective remediation strategies for potential contamination. ontosight.ailookchem.com

Studies have begun to investigate the biodegradation of long-chain alkylcyclohexanes. For instance, research on crude oil degradation has shown that some thermophilic bacteria, such as Geobacillus and Anoxybacillus species, can degrade complex hydrocarbons. mdpi.com However, these studies also indicate that the degradation affinity for compounds like nonadecylcyclohexane (B1266053) (a C25 analogue) can be low, suggesting that this compound might also exhibit persistence in certain environments. mdpi.com One study noted that in an experiment, 100% of this compound was recovered in the paraffin (B1166041) class fraction after a separation process, indicating its stability. asm.org

Future research must involve comprehensive assessments of this compound's life cycle, from synthesis to disposal. This includes standardized ecotoxicity testing on various aquatic and terrestrial organisms. ontosight.ai In the event of environmental contamination, established remediation techniques for hydrocarbon spills would likely be applicable. These strategies can be broadly categorized as in-situ (treating contaminants in place) and ex-situ (excavating for treatment). numberanalytics.com Techniques include bioremediation (using microorganisms to break down contaminants), soil vapor extraction, pump-and-treat systems for groundwater, and chemical oxidation. numberanalytics.comgptenvironmental.co.ukijert.org Research will be needed to optimize these methods specifically for this compound and other long-chain cycloalkanes, which may require specialized microbial strains or chemical approaches due to their structure and hydrophobicity. mdpi.comijert.org

Deeper Elucidation of Biological Roles and Potential Applications

The biological activity of this compound and its derivatives is a nascent but promising field of research. While extensive data is not yet available, preliminary findings suggest potential applications in biomedicine and biotechnology. ontosight.aismolecule.com